Desmethyl Tenofovir Disoproxil Fumarate is a significant impurity of Tenofovir Disoproxil Fumarate, which is an antiviral medication primarily used for the treatment of human immunodeficiency virus type 1 infection and chronic hepatitis B. Tenofovir Disoproxil Fumarate is a prodrug that converts into Tenofovir in the body, which is an active nucleotide analogue. The presence of impurities like Desmethyl Tenofovir Disoproxil Fumarate can affect the efficacy and safety of pharmaceutical formulations.
Desmethyl Tenofovir Disoproxil Fumarate is classified under the category of pharmaceutical impurities. It arises during the synthesis of Tenofovir Disoproxil Fumarate and can be identified through various analytical techniques. The compound's structure and properties are essential for quality control in pharmaceutical manufacturing, as impurities can influence drug performance and regulatory compliance.
The synthesis of Desmethyl Tenofovir Disoproxil Fumarate involves several chemical reactions, typically starting from Tenofovir Disoproxil Fumarate or its precursors. Various methods have been reported for its synthesis, including:
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to monitor the progress of reactions and assess the purity of the final product.
Desmethyl Tenofovir Disoproxil Fumarate has a molecular formula of with a molecular weight of approximately 634.51 g/mol. The compound features a purine base structure characteristic of nucleotide analogues.
Desmethyl Tenofovir Disoproxil Fumarate can participate in various chemical reactions typical for phosphonate compounds, including:
The reactivity of Desmethyl Tenofovir Disoproxil Fumarate can be influenced by factors such as pH, temperature, and solvent polarity. Understanding these reactions is crucial for developing stable formulations and ensuring product quality.
Upon administration, Tenofovir Disoproxil Fumarate is converted into its active form, Tenofovir, through hydrolysis. The mechanism involves:
Analytical methods such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the purity and structural integrity of Desmethyl Tenofovir Disoproxil Fumarate during synthesis and formulation development.
Desmethyl Tenofovir Disoproxil Fumarate serves primarily as a reference standard in analytical chemistry for quality control processes in pharmaceutical manufacturing. Its presence is monitored to ensure compliance with regulatory standards set by agencies such as the World Health Organization and the U.S. Food and Drug Administration.
Desmethyl Tenofovir Disoproxil Fumarate (DTDF) is a structurally defined impurity of the antiviral drug Tenofovir Disoproxil Fumarate (TDF). Its chemical identity is established as 5-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide (2E)-2-butenedioate [3] [6]. The molecular formula is C₂₂H₃₂N₅O₁₄P, with a molecular weight of 621.49 g/mol [3] [6] [10].
Unlike TDF, which contains a chiral center at the 1-methylethoxy moiety, DTDF lacks this methyl group. This results in a simplified stereochemical profile with no chiral centers, eliminating the possibility of R- or S-enantiomers [3]. The fumarate salt component (C₄H₄O₄) contributes to the compound’s crystalline properties and stability [5] [10]. Key identifiers include multiple CAS numbers:
Table 1: Molecular Identifiers of DTDF
Property | Value |
---|---|
Systematic Name | But-2-enedioic acid bis({[(propan-2-yloxy)carbonyl]oxy}methyl) [2-(6-amino-9H-purin-9-yl)ethoxy]methanephosphonate |
Molecular Formula | C₂₂H₃₂N₅O₁₄P |
Molecular Weight | 621.49 g/mol |
CAS Numbers | 365417-53-4 (free base), 1798422-29-3 (fumarate) |
SMILES | NC1=C2C(N(CCOCP(OCOC(OC(C)C)=O)(OCOC(OC(C)C)=O)=O)C=N2)=NC=N1.O=C(O)/C=C/C(O)=O |
DTDF exhibits distinct physicochemical behaviors critical for analytical detection and pharmaceutical quality control:
Table 2: Physicochemical Properties of DTDF
Property | Characteristics |
---|---|
Melting Point | 134–135°C (decomposition) |
Solubility | Soluble in DMSO, methanol; insoluble in water |
Storage Conditions | –20°C under inert atmosphere |
Purity Specifications | >95% (HPLC-grade for reference standards) |
Stability Limitations | Hydrolysis-sensitive; requires anhydrous handling |
Advanced techniques like LC-MS/MS are essential for quantification due to DTDF’s low concentration in TDF formulations. These methods achieve detection limits <0.05% relative to TDF, addressing challenges like interconversion during sample preparation [3] [10].
DTDF and TDF share a core tenofovir structure but differ critically in the alkyl chain linking the purine to the phosphonate group:
Table 3: Structural and Functional Comparison of DTDF and TDF
Parameter | DTDF | TDF |
---|---|---|
Core Structure | 2-(6-Amino-9H-purin-9-yl)ethoxy | (1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy |
Molecular Formula | C₂₂H₃₂N₅O₁₄P | C₂₃H₃₄N₅O₁₄P |
Molecular Weight | 621.49 g/mol | 635.51 g/mol |
Chirality | Achiral | Chiral (R-enantiomer) |
Esterase Susceptibility | Moderate (theoretical) | High |
These differences underscore DTDF’s role as a process-related impurity rather than an active metabolite. Regulatory guidelines (e.g., ICH Q3A) mandate its control below 0.15% in TDF formulations due to potential impacts on drug efficacy and safety [3] [6] [10].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5